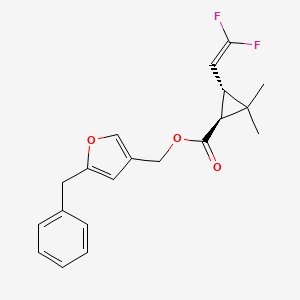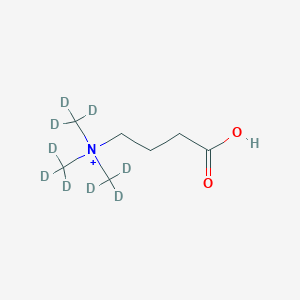
3-Carboxypropyl-tris(trideuteriomethyl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxypropyl-tris(trideuteriomethyl)azanium is a specialized compound often used in scientific research due to its unique properties. This compound is characterized by the presence of trideuteriomethyl groups, which are deuterium-labeled methyl groups, making it particularly useful in various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxypropyl-tris(trideuteriomethyl)azanium typically involves the introduction of trideuteriomethyl groups into the molecular structure. This can be achieved through a series of chemical reactions that incorporate deuterium into the methyl groups. One common method involves the use of deuterated reagents in a controlled environment to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using specialized equipment to handle deuterated compounds. The process requires stringent control of reaction conditions to maintain the integrity of the deuterium labeling. This ensures the compound’s consistency and purity, which are critical for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
3-Carboxypropyl-tris(trideuteriomethyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of reduced derivatives.
Substitution: The trideuteriomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Aplicaciones Científicas De Investigación
3-Carboxypropyl-tris(trideuteriomethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: The compound’s deuterium labeling makes it useful in metabolic studies and protein structure analysis.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-Carboxypropyl-tris(trideuteriomethyl)azanium exerts its effects is primarily related to its deuterium labeling. Deuterium, being a heavier isotope of hydrogen, can influence the compound’s chemical and physical properties. This can affect reaction rates, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Gamma-Butyrobetaine-d9: Another deuterium-labeled compound used in similar applications.
Tris(hydroxymethyl)aminomethane:
Uniqueness
3-Carboxypropyl-tris(trideuteriomethyl)azanium is unique due to its specific combination of carboxypropyl and trideuteriomethyl groups. This unique structure provides distinct advantages in isotopic labeling studies, offering greater precision and reliability in tracking chemical and biological processes.
Propiedades
Fórmula molecular |
C7H16NO2+ |
|---|---|
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
3-carboxypropyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1/i1D3,2D3,3D3 |
Clave InChI |
JHPNVNIEXXLNTR-GQALSZNTSA-O |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
C[N+](C)(C)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)

![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
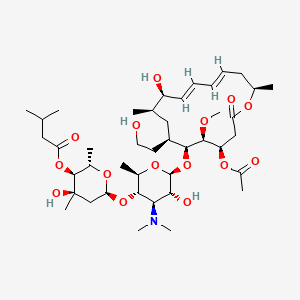
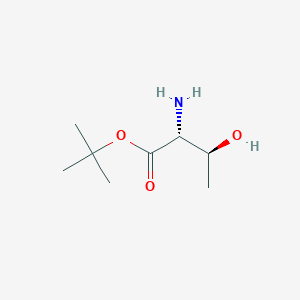
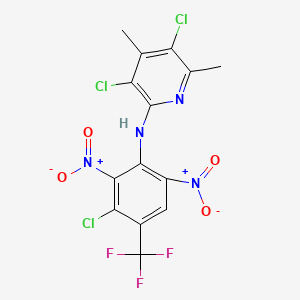
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
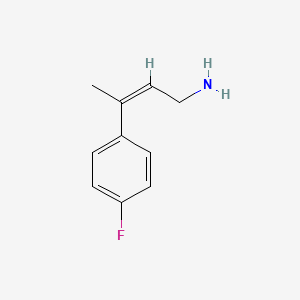
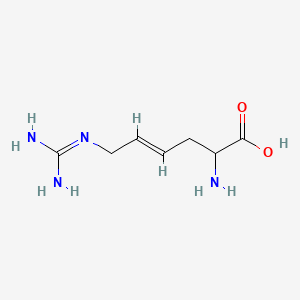
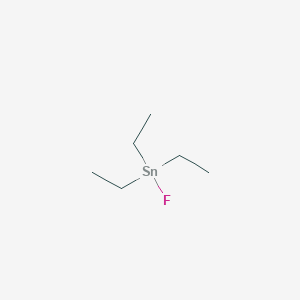
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)

